molecular formula C26H30N4O4S B1259006 4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide

4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide

Cat. No. B1259006
M. Wt: 494.6 g/mol
InChI Key: PXCSFYDKFROWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide is a sulfonamide.

Scientific Research Applications

Electrophysiological Activity

The compound exhibits notable electrophysiological activity. Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of related compounds, noting their potency in in vitro Purkinje fiber assays, indicating potential use in treating arrhythmias (Morgan et al., 1990).

Chemical Synthesis and Derivatives

The compound is involved in various chemical synthesis processes. For example, El‐Faham et al. (2013) demonstrated its use in synthesizing α-ketoamide derivatives with high yield and purity, highlighting its role in creating novel chemical entities (El‐Faham et al., 2013).

Brain Dopamine Receptor Imaging

Chang et al. (1992) synthesized new amino and acetylamino group substituted benzamides for brain dopamine D2 receptor imaging, indicating potential applications in neuroscientific research and diagnostics (Chang et al., 1992).

Anticonvulsant Activity

Lambert et al. (1995) synthesized new benzamide derivatives showing notable anticonvulsant activity in electroshock seizure tests, suggesting therapeutic applications in seizure disorders (Lambert et al., 1995).

Anti-Acetylcholinesterase Activity

Sugimoto et al. (1990) explored derivatives for anti-acetylcholinesterase activity, which is significant in the context of neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).

Antimicrobial and Genotoxic Properties

Benvenuti et al. (1997) synthesized derivatives and investigated their antimicrobial and genotoxic activities, indicating potential applications in microbiology and genetic studies (Benvenuti et al., 1997).

properties

Product Name

4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide

Molecular Formula

C26H30N4O4S

Molecular Weight

494.6 g/mol

IUPAC Name

4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-[2-[benzyl(methyl)amino]ethyl]benzamide

InChI

InChI=1S/C26H30N4O4S/c1-20(31)29-24-12-14-25(15-13-24)35(33,34)28-18-21-8-10-23(11-9-21)26(32)27-16-17-30(2)19-22-6-4-3-5-7-22/h3-15,28H,16-19H2,1-2H3,(H,27,32)(H,29,31)

InChI Key

PXCSFYDKFROWTD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCN(C)CC3=CC=CC=C3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCN(C)CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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